N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRMDXTPOADQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrofurans with different oxidation states.
Reduction: Formation of N-(4-methylphenyl)-5-aminofuran-2-carboxamide.
Substitution: Formation of nitrated or halogenated derivatives of the compound.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The process usually occurs in organic solvents like dichloromethane at room temperature.
In industrial settings, continuous flow reactors and automated systems enhance the efficiency and yield of production. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
The compound has been investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Studies have shown that it exhibits activity against various pathogenic bacteria and fungi, indicating its therapeutic potential in treating infections .
Anticancer Research
Research into the anticancer activity of this compound has revealed that it can target specific cancer cell lines effectively. The mechanism involves inducing oxidative stress within cancer cells, leading to cell death through the generation of reactive oxygen species (ROS).
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its reactivity makes it suitable for various industrial applications where tailored chemical properties are required.
Antibacterial Activity
A study focused on the antibacterial properties of nitrofurans demonstrated that compounds similar to this compound showed potent activity against strains like E. coli and Staphylococcus aureus. The research highlighted how these compounds require activation by bacterial nitroreductases for their antibacterial effects, similar to established antibiotics like nitrofurantoin .
Anticancer Research
Another study investigated the anticancer effects of nitrofuran derivatives on various cancer cell lines. Results indicated that this compound triggered significant apoptosis in targeted cells through oxidative stress mechanisms .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components like DNA, proteins, and lipids. This oxidative damage can lead to cell death, making the compound effective against microbial and cancer cells. The molecular targets and pathways involved include DNA, enzymes involved in redox reactions, and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a 5-nitrofuran-2-carboxamide core with several analogs but differs in the substituents on the aromatic ring. Key comparisons include:
Table 1: Structural Comparison of 5-Nitrofuran-2-carboxamide Derivatives
Key Observations :
- The 4-methylphenyl group in the target compound introduces hydrophobicity, which may enhance membrane permeability compared to polar substituents like sulfamoyl () or benzylpiperazinyl () .
- Bulky groups (e.g., benzylpiperazinyl) may complicate synthesis or reduce bioavailability due to steric hindrance .
Challenges :
- Purity variations are observed in analogs (e.g., 42% vs. 99.05% in ), likely due to differences in substituent reactivity or purification efficacy .
- Electron-withdrawing groups (e.g., nitro) on the furan ring may stabilize intermediates but complicate regioselectivity.
Table 2: Comparative Physicochemical Data
Key Observations :
Structural-Activity Relationships (SAR) :
- Bulky groups (e.g., benzylpiperazinyl) may reduce potency due to steric clashes .
Biological Activity
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is a compound belonging to the nitrofuran class, known for its diverse biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits significant antibacterial , antifungal , and anticancer properties. The presence of the 4-methylphenyl group enhances its reactivity and biological efficacy, making it a promising candidate for further research and development in medicinal chemistry.
The biological activity of this compound is primarily attributed to its nitrofuran moiety, which can undergo redox cycling. This process generates reactive oxygen species (ROS) that lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids. This oxidative damage is crucial for the compound's effectiveness against microbial and cancer cells. The specific molecular targets include:
- DNA : Direct interaction leading to strand breaks.
- Enzymes : Inhibition of redox-active enzymes.
- Signaling Pathways : Modulation of pathways related to oxidative stress responses.
Antibacterial Activity
Research indicates that this compound shows potent antibacterial effects against various strains of bacteria. The compound's activity is particularly notable against Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively.
Table 1: Antibacterial Activity Against Common Pathogens
| Bacterium | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Salmonella enterica | 32 µg/mL |
Data derived from various studies on nitrofuran derivatives .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.
Table 2: Antifungal Activity Against Common Fungi
| Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
| Cryptococcus neoformans | 8 µg/mL |
Data compiled from antifungal studies on furan derivatives .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including those from lung, liver, and renal cancers.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| HepG2 (Liver) | 15.0 |
| 769-P (Kidney) | 12.0 |
IC50 values reflect the concentration required to inhibit cell growth by 50% .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed a significant reduction in bacterial load in vitro, suggesting potential for therapeutic applications in treating resistant infections .
- Anticancer Properties : Another investigation focused on the compound's effect on glioblastoma cells, revealing that it induced apoptosis through ROS generation and DNA damage pathways . This positions it as a candidate for further development in cancer therapy.
- Mechanistic Insights : Research utilizing mutant strains of bacteria highlighted the role of specific nitroreductases in activating the compound’s antibacterial effects, providing insights into its mode of action .
Q & A
Basic Research Question
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% target peak area) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 289.25 g/mol) .
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values .
How do structural modifications (e.g., nitro group position, methyl substituents) influence the compound’s bioactivity or reactivity?
Advanced Research Question
- Nitro Group : The 5-nitro position on the furan ring enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Methyl Substituent : The 4-methyl group on the phenyl ring improves lipophilicity, affecting membrane permeability. Compare with analogues (e.g., 3-methyl or 2-methyl derivatives) via logP measurements .
- SAR Studies : Synthesize derivatives with halogenated phenyl groups or substituted furans and evaluate biological activity (e.g., antimicrobial assays) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Hazard Mitigation : Classified under GHS Category H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use nitrile gloves, lab coats, and safety goggles .
- Storage : Store at 2–8°C in airtight containers away from light to prevent nitro group degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .
What strategies improve crystallization success for X-ray diffraction studies of this compound?
Advanced Research Question
- Solvent Selection : Use slow evaporation in a 1:1 mixture of ethanol/water or DCM/hexane to promote crystal growth .
- Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 2°C/hour to enhance nucleation .
- Seeding : Introduce microcrystals from prior batches to induce controlled crystallization .
How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Advanced Research Question
- Target Selection : Focus on enzymes with nitroreductase activity (e.g., bacterial NADH-dependent reductases) due to the nitro group’s redox potential .
- Docking Workflow :
What are the implications of conflicting biological activity data across studies, and how can they be reconciled?
Advanced Research Question
- Dose-Response Variability : Standardize assays (e.g., MIC values in µg/mL for antimicrobial studies) and use internal controls (e.g., ciprofloxacin for bacteria) .
- Cell Line Differences : Test across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific toxicity .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may alter activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
